molecular formula C24H20FN3O2 B2412063 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide CAS No. 903283-53-4

2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide

Cat. No. B2412063
CAS RN: 903283-53-4
M. Wt: 401.441
InChI Key: IFAVEBPRBNIJSA-UHFFFAOYSA-N
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Description

2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide, also known as Cmpd 23, is a synthetic compound with potential anticancer properties. It belongs to the class of indolizine derivatives and has been extensively studied for its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide 23 is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of the enzyme cyclin-dependent kinase 4 (CDK4). CDK4 is a key regulator of the cell cycle and is often overexpressed in cancer cells. Inhibition of CDK4 activity leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide 23 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are key processes involved in metastasis. Additionally, 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide 23 has been shown to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide 23 is its potent anticancer activity against various cancer cell lines. It also exhibits good selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide 23 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide 23 could focus on improving its solubility and bioavailability, which would enhance its potential as a therapeutic agent. Additionally, further studies could investigate the potential of 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide 23 in combination with other anticancer agents, which could enhance its efficacy and reduce the risk of drug resistance. Finally, research could also focus on identifying biomarkers that could predict the response of cancer cells to 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide 23, which could help in the development of personalized cancer treatments.

Synthesis Methods

The synthesis of 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide 23 involves the condensation of 3,4-dimethylbenzoyl chloride with 2-amino-3-(4-fluorophenyl)indolizine-1-carboxamide in the presence of a base such as triethylamine. The reaction yields 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide 23 as a yellow solid with a purity of over 95%.

Scientific Research Applications

2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide 23 has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide 23 exhibits potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to inhibit tumor growth in animal models.

properties

IUPAC Name

2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2/c1-14-6-7-16(13-15(14)2)23(29)22-21(26)20(19-5-3-4-12-28(19)22)24(30)27-18-10-8-17(25)9-11-18/h3-13H,26H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAVEBPRBNIJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide

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